molecular formula C10H18N2O B13728115 (3S)-3-(pyrrolidine-1-carbonyl)piperidine

(3S)-3-(pyrrolidine-1-carbonyl)piperidine

Cat. No.: B13728115
M. Wt: 182.26 g/mol
InChI Key: AMOUVOLDCHVMBJ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-(pyrrolidine-1-carbonyl)piperidine is a chemical compound that features a piperidine ring substituted with a pyrrolidine-1-carbonyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(pyrrolidine-1-carbonyl)piperidine typically involves the reaction of piperidine with pyrrolidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(pyrrolidine-1-carbonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(3S)-3-(pyrrolidine-1-carbonyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-(pyrrolidine-1-carbonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(pyrrolidine-1-carbonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

    (3S)-3-(pyrrolidine-1-carbonyl)morpholine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

(3S)-3-(pyrrolidine-1-carbonyl)piperidine is unique due to its specific ring structure and the presence of both piperidine and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

[(3S)-piperidin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C10H18N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h9,11H,1-8H2/t9-/m0/s1

InChI Key

AMOUVOLDCHVMBJ-VIFPVBQESA-N

Isomeric SMILES

C1CCN(C1)C(=O)[C@H]2CCCNC2

Canonical SMILES

C1CCN(C1)C(=O)C2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.